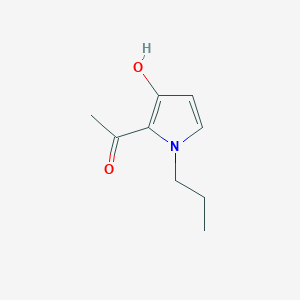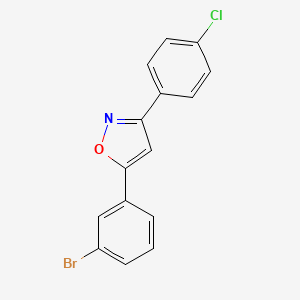
Isoxazole, 5-(3-bromophenyl)-3-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromophenyl)-3-(4-chlorophenyl)isoxazole: is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-3-(4-chlorophenyl)isoxazole typically involves a 1,3-dipolar cycloaddition reaction. This reaction requires a 1,3-dipole and a dipolarophile. For instance, the reaction between 3-bromobenzonitrile oxide and 4-chlorophenylacetylene can yield the desired isoxazole derivative . The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, microwave-assisted synthesis has been reported to improve reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Halogen substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of isoxazoles have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of bromine and chlorine atoms can enhance the biological activity of these compounds .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and resins. Its reactivity allows for the creation of materials with specific properties tailored to various applications .
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-3-(4-chlorophenyl)isoxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it could inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
- 5-(4-Bromophenyl)isoxazole
- 3-(4-Chlorophenyl)isoxazole
- 5-(3-Chlorophenyl)-3-(4-bromophenyl)isoxazole
Comparison: Compared to its analogs, 5-(3-Bromophenyl)-3-(4-chlorophenyl)isoxazole may exhibit different reactivity and biological activity due to the specific positions of the bromine and chlorine atoms. These substituents can influence the compound’s electronic properties, steric hindrance, and overall stability, making it unique in its class .
Properties
CAS No. |
651021-67-9 |
|---|---|
Molecular Formula |
C15H9BrClNO |
Molecular Weight |
334.59 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H9BrClNO/c16-12-3-1-2-11(8-12)15-9-14(18-19-15)10-4-6-13(17)7-5-10/h1-9H |
InChI Key |
QAJFSFDMRLCHCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-](/img/structure/B12902622.png)
![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)
![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)
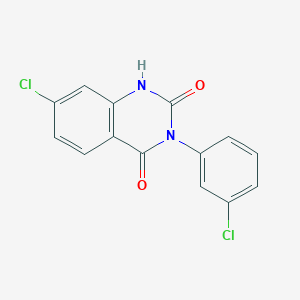
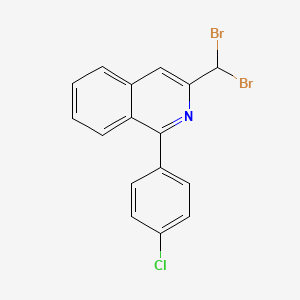

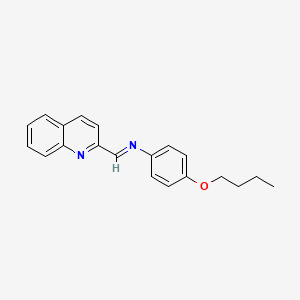
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
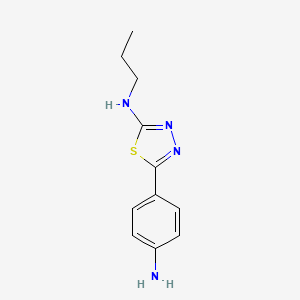
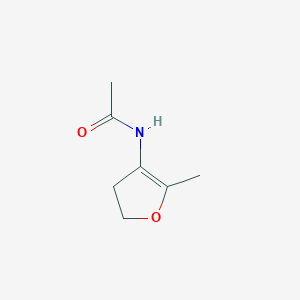
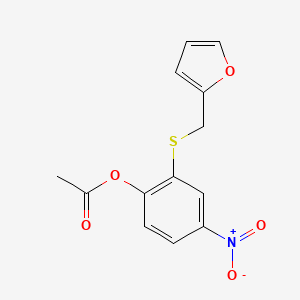
![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)

